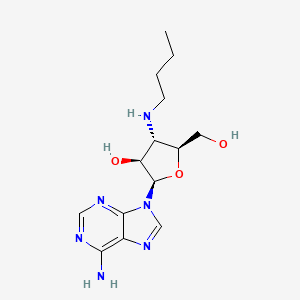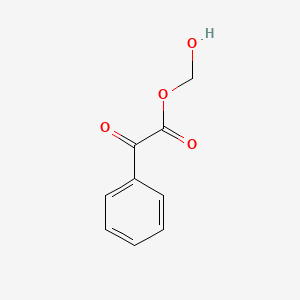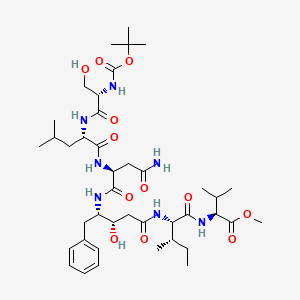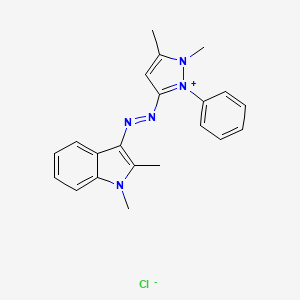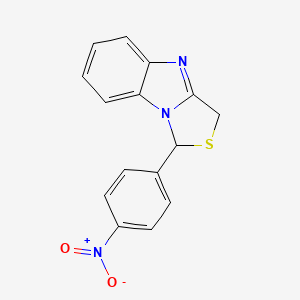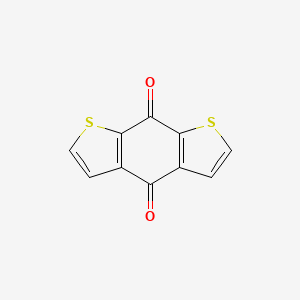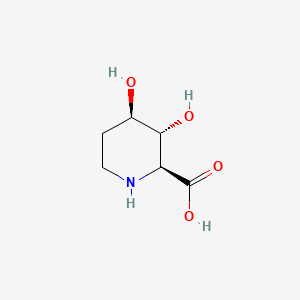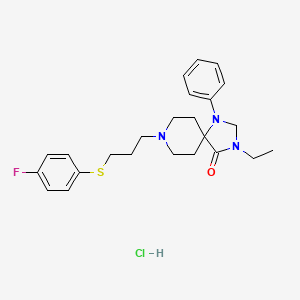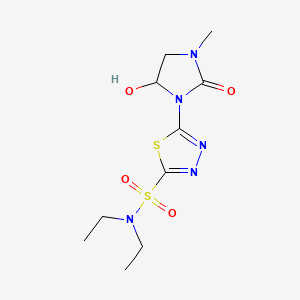
2'F-dd-L-araC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-2’,3’-dideoxy-L-arabinocytidine (2’F-dd-L-araC) is a synthetic nucleoside analog. It is structurally similar to cytidine but has modifications that make it a valuable tool in various scientific research fields. The incorporation of a fluorine atom at the 2’ position and the removal of the 3’ hydroxyl group are key features that distinguish it from natural nucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’F-dd-L-araC typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable arabinose derivative, followed by the introduction of the cytidine base. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2’F-dd-L-araC may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet the high demand for this compound in research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2’F-dd-L-araC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The fluorine atom can be substituted with other functional groups to create new analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cytidine derivatives, while substitution reactions can produce a wide range of analogs with potential biological activity.
Scientific Research Applications
2’F-dd-L-araC has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: 2’F-dd-L-araC is investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’F-dd-L-araC involves its incorporation into DNA during replication. The presence of the fluorine atom and the absence of the 3’ hydroxyl group prevent proper DNA elongation, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for cancer therapy. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, disrupting the replication process.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’,3’-dideoxycytidine (2’F-ddC): Similar structure but lacks the L-arabino configuration.
2’-Fluoroarabinonucleic acid (2’F-araC): Contains the arabino configuration but retains the 3’ hydroxyl group.
2’,3’-Dideoxycytidine (ddC): Lacks both the fluorine atom and the arabino configuration.
Uniqueness
2’F-dd-L-araC is unique due to its specific structural modifications, which confer distinct biological properties. The combination of the fluorine atom and the L-arabino configuration enhances its stability and efficacy in biological systems, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
177365-14-9 |
|---|---|
Molecular Formula |
C9H12FN3O3 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-amino-1-[(2S,4S,5S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8-/m0/s1 |
InChI Key |
HNSUDSIHCJEYQG-HAFWLYHUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)F |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
